molecular formula C15H20N4S B6472370 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 2640962-59-8

1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6472370
CAS No.: 2640962-59-8
M. Wt: 288.4 g/mol
InChI Key: VMZYJHFELWPGID-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a piperazine core, a privileged scaffold frequently found in bioactive molecules and FDA-approved drugs for its favorable physicochemical properties and ability to interact with biological targets . This core is linked to a 2,3-dimethylphenyl group and a 3-methyl-1,2,4-thiadiazole ring. The 1,2,4-thiadiazole heterocycle is known for its wide spectrum of biological activities and is considered a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability . Compounds combining arylpiperazine and nitrogen-containing heterocycles have been extensively studied for their potential interactions with the central nervous system. For instance, structurally related arylpiperazine derivatives have demonstrated potent analgesic activities in models of neuropathic pain . Furthermore, a compound sharing the 3-phenyl-1,2,4-thiadiazol-5-yl-piperazine motif, JNJ-1661010, has been identified as a potent and selective mechanism-based inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme targeted for the development of broad-spectrum analgesics . This suggests potential research applications for this compound in the study of the endocannabinoid system and pain pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-11-5-4-6-14(12(11)2)18-7-9-19(10-8-18)15-16-13(3)17-20-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYJHFELWPGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Lawesson’s Reagent

Lawesson’s reagent (LR) facilitates sulfur incorporation into heterocycles. For example, LR-mediated cyclization of thiocarbazides or thioamides yields 1,2,4-thiadiazoles. In a representative protocol:

  • A thiocarbazide derivative is treated with LR in toluene at 50–55°C.

  • The reaction mixture is stirred for 1–2 hours, followed by cooling to 0–5°C to precipitate the product.

  • Yields exceed 70% with >95% purity after recrystallization.

Acid Hydrazide Route

Alternative methods use acid hydrazides and carbon disulfide. For instance:

  • A carboxylic acid is converted to its hydrazide derivative.

  • Reaction with CS₂ in ethanol under reflux forms a dithiocarbazate intermediate.

  • Cyclization with dehydrating agents (e.g., POCl₃) yields the thiadiazole ring.

  • This method avoids LR but requires careful control of stoichiometry to prevent oxadiazole byproducts.

Piperazine Functionalization

The 2,3-dimethylphenyl group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

Nucleophilic Substitution

  • Substrate : 1-Chloro-2,3-dimethylbenzene reacts with piperazine in DMF at 100–110°C.

  • Base : K₂CO₃ or Et₃N facilitates deprotonation.

  • Yield : ~65% after 12 hours.

Protecting Group Strategies

  • Boc Protection : Piperazine is protected with tert-butoxycarbonyl (Boc) to prevent over-alkylation.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group post-coupling.

Coupling Strategies

Coupling the thiadiazole and piperazine requires activating one moiety.

Thiadiazole Activation

  • Chlorination : The 5-position of the thiadiazole is chlorinated using PCl₃, enabling nucleophilic substitution.

  • Reaction Conditions : Piperazine derivative (1.2 equiv), K₂CO₃, DMF, 80°C, 6 hours.

  • Yield : 60–75%.

Direct Coupling via Microwave Irradiation

  • Microwave-Assisted Synthesis : Enhances reaction efficiency.

  • Example : 3-Methyl-1,2,4-thiadiazol-5-amine and 1-(2,3-dimethylphenyl)piperazine react in acetonitrile under microwave (150°C, 30 minutes).

  • Yield : 85% with reduced side products.

Purification and Characterization

Crystallization

  • Solvent System : Toluene/water mixtures at 50–55°C.

  • Cooling Gradient : Gradual cooling from 50°C to 0–5°C ensures high-purity crystals.

Chromatography

  • Silica Gel Column : Eluent = ethyl acetate/hexane (1:3).

  • HPLC Analysis : Purity >99% confirmed via C18 column (ACN/H₂O gradient).

Industrial Considerations

Solvent Selection

  • Preferred Solvents : Toluene, water, and acetic acid replace toxic alternatives like pyridine.

  • Waste Reduction : Aqueous washes (NaHCO₃, NaCl) minimize organic waste.

Scalability

  • Batch Size : Pilot-scale reactions (500 mL) achieve consistent yields.

  • Drying : Oven drying at 40–45°C for 15–20 hours ensures stability .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce any reducible functional groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with Thiadiazole Moieties

Compound A : 1-Substituted-Benzyl-4-(5-Nitroaryl-1,3,4-Thiadiazol-2-yl)Piperazines (e.g., 6a from )
  • Structure : Features a nitroaryl-substituted thiadiazole and a benzyl group on piperazine.
  • Synthesis : Prepared via nucleophilic substitution between chloro-thiadiazole intermediates and piperazine .
  • Key Differences : The nitro group is electron-withdrawing, reducing lipophilicity compared to the methyl group in the target compound. This may limit blood-brain barrier penetration but enhance antimicrobial activity .
Compound B : 5-Piperazinyl-1,2-Dithiol-3-one Derivatives ()
  • Structure : Replaces thiadiazole with a 1,2-dithiol-3-one ring.

Piperazine Derivatives with Aromatic or Heterocyclic Substituents

Compound C : AO-15 (1-(2,3-Dimethylphenyl)-4-(2-Furoyl)Piperazine, )
  • Structure : Substitutes thiadiazole with a furoyl group.
  • Functional Impact: The oxygen-rich furoyl group may enhance solubility but reduce metabolic stability compared to sulfur-containing thiadiazole.
Compound D : Norbo-3 (Exo-N-(3-(4-(2,3-Dimethylphenyl)Piperazin-1-yl)Propyl)Bicyclo[2.2.1]Hept-5-Ene-2-Carboxamide, )
  • Structure : Incorporates a bicyclic carboxamide chain instead of thiadiazole.

Piperazine Derivatives with Halogenated Aryl Groups

Compound E : 5-(4-(2,3-Dichlorophenyl)Piperazin-1-yl)-N-(Quinolin-2-yl)Pentanamide ()
  • Structure : Uses a 2,3-dichlorophenyl group on piperazine.

Comparative Data Table

Compound Piperazine Substituent Heterocyclic/Functional Group Key Properties Biological Activity Reference
Target Compound 2,3-Dimethylphenyl 3-Methyl-1,2,4-thiadiazol-5-yl High lipophilicity, metabolic stability Hypothesized CNS modulation
6a () 2-Nitrobenzyl 5-Nitrothiophen-2-yl Electron-withdrawing nitro group Antimicrobial potential
AO-15 () 2,3-Dimethylphenyl 2-Furoyl Moderate solubility Aβ42 oligomerization inhibitor
5-Piperazinyl-1,2-dithiol-3-one () - 4-Chloro-3H-1,2-dithiol-3-one Redox-active dithiolone Undisclosed pharmacological use
Norbo-3 () 2,3-Dimethylphenyl Bicycloheptene-carboxamide Steric hindrance Serotonin/dopamine receptor ligand

Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a derivative of piperazine and thiadiazole, which has attracted attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

  • Chemical Structure : The compound can be represented as follows:
    C13H16N4SC_{13}H_{16}N_{4}S
    It consists of a piperazine ring substituted with a dimethylphenyl group and a methyl-thiadiazole moiety.
  • Synthesis Methods : Various synthetic routes have been reported for similar thiadiazole derivatives, often involving the condensation of piperazine with thiadiazole precursors. The specific synthesis of this compound has not been widely documented in the literature but follows established methodologies for thiadiazole derivatives.

Anticancer Activity

Recent studies on thiadiazole derivatives indicate significant anticancer properties. For instance:

  • Compound Evaluation : In vitro studies have shown that certain thiadiazole derivatives exhibit potent anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.44 µM to 23.29 µM, indicating strong activity against these cell lines .
CompoundCell LineIC50 (µM)Reference
2gLoVo2.44
2gMCF-723.29

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties:

  • Antifungal Activity : Some derivatives showed effective antifungal activity against Phytophthora infestans, with EC50 values significantly lower than standard antifungal agents .
CompoundPathogenEC50 (µg/ml)Reference
4iPhytophthora infestans3.43
DimethomorphPhytophthora infestans5.52
  • Antibacterial Activity : Moderate to poor antibacterial activities were noted against Xanthomonas oryzae and Xanthomonas campestris .

The biological activities of thiadiazole derivatives are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial Mechanisms : Thiadiazoles may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for microbial survival.

Case Studies

  • Study on Anticancer Effects : A study investigated various thiadiazole derivatives' effects on the viability of cancer cells over different incubation periods. Results indicated that compounds significantly reduced cell viability at concentrations as low as 200 µM after 48 hours of treatment .
  • Antifungal Efficacy Assessment : Another study focused on the antifungal properties of synthesized thiadiazoles, highlighting the superior efficacy of certain derivatives compared to established antifungal agents .

Q & A

Q. What are the critical steps in synthesizing 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with appropriate ketones or aldehydes under acidic conditions .
  • Piperazine Functionalization : Nucleophilic substitution or coupling reactions to attach the 2,3-dimethylphenyl group to the piperazine core .
  • Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and catalysts (e.g., triethylamine for deprotonation) . Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substituent positions on the piperazine and thiadiazole rings. Aromatic protons in the 2,3-dimethylphenyl group typically appear at δ 6.8–7.2 ppm, while thiadiazole protons resonate near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C16_{16}H20_{20}N4_4S: 300.14) and detects fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and C=S (1050–1150 cm1^{-1}) validate functional groups .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., >200°C for similar piperazine derivatives) .
  • pH Sensitivity : Stability studies in buffers (pH 3–10) reveal hydrolysis risks, particularly in acidic conditions where thiadiazole rings may degrade .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, with aliquots stored under dark vs. light conditions compared over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core Modifications : Systematic substitution of the thiadiazole’s 3-methyl group (e.g., with halogens or electron-withdrawing groups) to assess impact on target binding .
  • Piperazine Analogues : Replacing the 2,3-dimethylphenyl group with substituted aryl or heteroaryl rings to evaluate pharmacokinetic properties .
  • In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with biological targets like kinases or GPCRs, guiding synthetic priorities .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Reproducing assays (e.g., IC50_{50} measurements) across multiple cell lines or enzymatic systems to confirm specificity .
  • Metabolite Profiling : LC-MS identifies active or inhibitory metabolites that may explain discrepancies between in vitro and in vivo results .
  • Target Engagement Studies : Cellular thermal shift assays (CETSA) verify direct binding to purported targets like inflammatory mediators or oncogenic proteins .

Q. How can bioavailability challenges be addressed without altering the core structure?

  • Prodrug Design : Esterification of polar groups (e.g., hydroxyl or carboxyl) to enhance membrane permeability, with in vivo hydrolysis restoring activity .
  • Nanoparticle Formulations : Encapsulation in PLGA nanoparticles improves solubility and prolongs half-life .
  • Co-Crystallization : Screening with co-formers (e.g., succinic acid) to enhance crystalline stability and dissolution rates .

Q. What methodologies identify the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells reveals differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • Chemical Proteomics : Activity-based protein profiling (ABPP) using clickable probes pinpoints engaged proteins in native cellular environments .
  • CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions, highlighting mechanistic dependencies .

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